Bornyl bromide

CAS No.: 4443-48-5

Cat. No.: VC2313883

Molecular Formula: C10H17B

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4443-48-5 |

|---|---|

| Molecular Formula | C10H17B |

| Molecular Weight | 217.15 g/mol |

| IUPAC Name | 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane |

| Standard InChI | InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 |

| Standard InChI Key | OTOQMOVZIUGCQE-UHFFFAOYSA-N |

| SMILES | CC1(C2CCC1(C(C2)Br)C)C |

| Canonical SMILES | CC1(C2CCC1(C(C2)Br)C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Bornyl bromide belongs to the monoterpene family, specifically as a halogenated derivative of the bicyclic bornane skeleton. The compound is registered in chemical databases with several identifiers that confirm its established presence in chemical literature.

| Parameter | Information |

|---|---|

| IUPAC Name | 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane |

| Common Names | Bornyl bromide, 2-Bromobornane, BornylBromide |

| CAS Registry Number | 4443-48-5 |

| Molecular Formula | C₁₀H₁₇Br |

| Molecular Weight | 217.15 g/mol |

| MFCD Identifier | MFCD00066594 |

| PubChem CID | 138249 |

Table 1: Chemical identification parameters for bornyl bromide

Structural Features

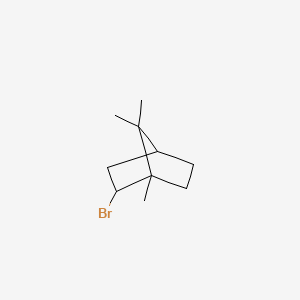

Bornyl bromide possesses a unique bicyclic structure characterized by a rigid framework with limited conformational flexibility. The compound contains a bromine atom attached to the carbon at position 2 of the bicyclo[2.2.1]heptane skeleton. This carbon represents a stereogenic center, contributing to the compound's chiral properties.

The molecular structure features:

-

A bicyclo[2.2.1]heptane skeleton with three methyl substituents

-

A bromine atom at the C-2 position

-

A rigid framework with two fused rings

-

Notable stereochemical features that can influence its reactivity and biological interactions

Physical and Chemical Properties

Physical Properties

Bornyl bromide exists as a white crystalline solid under standard conditions. Its physical properties contribute to its chemical behavior and applications in various contexts.

| Property | Value |

|---|---|

| Physical State | White crystalline solid/powder |

| Molecular Weight | 217.15 g/mol |

| LogP | 3.53 |

| Heavy Atoms Count | 11 |

| Rotatable Bond Count | 0 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 1 |

| Polar Surface Area (Ų) | 0 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

Table 2: Physical and molecular properties of bornyl bromide

Chemical Reactivity

The chemical behavior of bornyl bromide is primarily influenced by the reactivity of the carbon-bromine bond. As an alkyl bromide, it can participate in various organic transformations:

-

Nucleophilic substitution reactions, serving as an electrophile

-

Elimination reactions under basic conditions

-

Metal-catalyzed coupling reactions

-

Conversion to other functional derivatives

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of bornyl bromide provides valuable data for its identification and structural elucidation. The GC-MS spectrum shows characteristic fragmentation patterns:

| Parameter | Information |

|---|---|

| Total Peaks | 86 |

| m/z Top Peak | 81 |

| m/z 2nd Highest | 41 |

| m/z 3rd Highest | 39 |

Table 3: Key mass spectrometric data for bornyl bromide

This fragmentation pattern is consistent with the structural features of bornyl bromide, particularly the bicyclic framework and the characteristic cleavage patterns observed in terpene derivatives with bromine substituents. The mass spectrum serves as a fingerprint for identifying this compound in analytical applications.

| Supplier | Purity (%) | Pack Sizes | Price Range (USD) | Lead Time | Shipping Origin |

|---|---|---|---|---|---|

| AA BLOCKS | 90 | 25g, 100g | $144-373 | 12 days | United States |

| A2B Chem | 90 | 25g, 100g | $151-390 | 12 days | United States |

Table 4: Commercial availability of bornyl bromide from major suppliers

Quality Parameters and Specifications

Commercial bornyl bromide is typically supplied at a purity level of 90%, which is suitable for most research and development applications. Higher purity grades may be available upon special request for particular applications requiring enhanced specifications. The standardized quality control ensures reliable performance in synthetic and analytical applications .

Synthetic Applications and Derivative Chemistry

Role in Chemical Synthesis

Bornyl bromide serves as a valuable synthetic building block for preparing various functionalized bornyl derivatives. Its utility in organic synthesis stems from the reactivity of the carbon-bromine bond, which allows for relatively straightforward conversion to other functional groups.

Available literature indicates that bornyl bromide can function as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it has been implicated in synthetic pathways leading to bornyl derivatives with significant biological activities .

Related Bornyl Derivatives

While focusing specifically on bornyl bromide, it is worth noting its structural relationship to several other bornyl derivatives that have demonstrated significant biological activities:

-

Bornyl acetate: A bicyclic monoterpene with documented anti-inflammatory and immunomodulatory properties, found in various medicinal plants

-

Bornyl p-coumarate: Isolated from plant sources including Piper betle stems, this compound has demonstrated apoptosis-inducing effects in melanoma cells through mitochondrial pathways

-

Cinnamic acid bornyl ester derivatives: These compounds, isolated from Valeriana wallichii, have shown promising antileishmanial activity both in vitro and in vivo, affecting mitochondrial function in Leishmania parasites

These related compounds highlight the potential bioactive nature of the bornyl scaffold and suggest possible directions for future research into the biological activities of bornyl bromide itself and its derivatives.

Research Status and Future Perspectives

Current Research Landscape

The current state of research specifically on bornyl bromide appears limited compared to other bornyl derivatives. While the compound is commercially available and has defined chemical properties, detailed studies focusing exclusively on its biological activities or potential therapeutic applications are sparse in the accessible literature.

Future Research Directions

Given the promising biological activities demonstrated by related bornyl derivatives, several potential research directions for bornyl bromide emerge:

-

Systematic investigation of its potential anti-inflammatory properties, drawing parallels with bornyl acetate

-

Exploration of its possible antitumor activities, considering the effects observed with bornyl p-coumarate

-

Assessment of its potential as a precursor for developing antiparasitic compounds, based on findings with cinnamic acid bornyl ester derivatives

-

Development of novel synthetic methodologies employing bornyl bromide as a key chiral building block

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume